molecular formula C13H14N2O3 B15055473 1-(Furo[2,3-c]pyridin-7-yl)piperidine-4-carboxylic acid

1-(Furo[2,3-c]pyridin-7-yl)piperidine-4-carboxylic acid

Cat. No.: B15055473
M. Wt: 246.26 g/mol
InChI Key: UKZXGUIOWPZETL-UHFFFAOYSA-N
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Description

1-(Furo[2,3-c]pyridin-7-yl)piperidine-4-carboxylic acid is a high-purity chemical compound intended for research applications in pharmaceutical development and medicinal chemistry. This molecule is structurally characterized by a furo[2,3-c]pyridine heterocyclic system linked to a piperidine-4-carboxylic acid group. The furopyridine scaffold is recognized as a privileged structure in drug discovery due to its prevalence in bioactive molecules and materials science . The incorporation of a piperidine ring bearing a carboxylic acid moiety, as seen in related compounds like 1-(pyridin-2-yl)piperidine-4-carboxylic acid (CAS 685827-70-7), provides a versatile synthetic handle for further derivatization and salt formation, and can significantly influence the compound's physicochemical properties . This specific molecular architecture makes it a valuable intermediate for constructing more complex target molecules. Potential research applications include serving as a key building block in the synthesis of potential pharmacologically active compounds, particularly for central nervous system (CNS) targets, kinase inhibitors, and other therapeutic agents where such heterocyclic frameworks are commonly explored. Researchers can utilize this compound to develop novel chemical entities for high-throughput screening and structure-activity relationship (SAR) studies. This product is provided with a guaranteed purity of ≥95% (by HPLC) and is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

1-furo[2,3-c]pyridin-7-ylpiperidine-4-carboxylic acid

InChI

InChI=1S/C13H14N2O3/c16-13(17)10-2-6-15(7-3-10)12-11-9(1-5-14-12)4-8-18-11/h1,4-5,8,10H,2-3,6-7H2,(H,16,17)

InChI Key

UKZXGUIOWPZETL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=CC3=C2OC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Furo[2,3-c]pyridin-7-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furo[2,3-c]pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperidine Ring: The piperidine ring is often introduced via nucleophilic substitution reactions.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(Furo[2,3-c]pyridin-7-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the piperidine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the creation of a wide range of derivatives with potentially diverse biological activities.

Scientific Research Applications

1-(Furo[2,3-c]pyridin-7-yl)piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new chemical entities.

    Biology: This compound is used in the study of biological pathways and mechanisms, particularly those involving heterocyclic compounds.

    Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals, benefiting from its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(Furo[2,3-c]pyridin-7-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, physicochemical properties, and biological activities of 1-(Furo[2,3-c]pyridin-7-yl)piperidine-4-carboxylic acid with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological Activity/Properties References
Target Compound C₁₃H₁₄N₂O₃* ~270.27 Furo[2,3-c]pyridine, piperidine-4-carboxylic acid Potential CNS modulation (inferred)
19h (Quinolone derivative) C₂₇H₃₀FN₄O₆ 525.21 Fluoroquinolone core, methoxybenzyloxyimino, cyclopropyl Antibacterial (broad-spectrum activity)
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid C₉H₁₅NO₄ 201.22 Ethoxycarbonyl group Log S = -2.05 (moderate solubility), synthetic intermediate
SY096374 (Thiazolo-pyridine derivative) Not provided N/A Thiazolo[5,4-b]pyridine, 3-methoxyphenyl Likely enzyme inhibition (e.g., kinase targets)
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ 172.57 Chloro, methylpyrimidine Industrial intermediate; no direct bioactivity data

*Inferred formula based on structural analysis.

Key Differences and Implications

Core Heterocycle and Bioactivity: The target compound’s furopyridine core contrasts with the quinolone in 19h, which is critical for antibacterial activity via DNA gyrase inhibition . The furopyridine’s oxygen atom may instead favor interactions with neuronal receptors or kinases.

Substituent Effects on Solubility and Reactivity: The ethoxycarbonyl group in 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid increases hydrophobicity (Log S = -2.05) compared to the target compound’s free carboxylic acid, which improves water solubility .

Synthetic Utility :

  • The target compound and SY096374 share utility as intermediates for drug discovery, but the latter’s thiazolo-pyridine scaffold is more commonly associated with kinase inhibitors .
  • 2-Chloro-6-methylpyrimidine-4-carboxylic acid serves primarily as a building block in agrochemicals, lacking the piperidine flexibility seen in the target compound .

Biological Activity

1-(Furo[2,3-c]pyridin-7-yl)piperidine-4-carboxylic acid is a heterocyclic compound that combines a piperidine ring with a furo[2,3-c]pyridine moiety. This unique structural configuration contributes to its potential biological activities, making it an interesting subject for medicinal chemistry research. The compound has garnered attention for its possible applications in various therapeutic areas, including cancer treatment and neuroprotection.

The molecular formula of this compound is C13H14N2OC_{13}H_{14}N_{2}O, with a molecular weight of approximately 246.26 g/mol. The presence of functional groups in its structure allows for diverse chemical reactivity, which is essential for modifying the compound to enhance its biological activity and optimize pharmacokinetic properties .

Biological Activities

Research indicates that derivatives of both piperidine and furo[2,3-c]pyridine exhibit a range of biological activities. Notably, studies have highlighted several key areas where this compound may have significant effects:

1. Anticancer Activity
Recent studies suggest that compounds with similar structures may possess anticancer properties. For example, certain piperidine derivatives have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells . The specific mechanisms by which this compound exerts its effects remain to be fully elucidated.

2. Neuroprotective Effects
The furo[2,3-c]pyridine framework has been associated with neuroprotective properties in some studies. Compounds sharing similar structural features have demonstrated potential in mitigating neuroinflammation and protecting neuronal cells from damage .

3. Enzyme Inhibition
The compound's structure may allow it to interact with various enzymes, potentially inhibiting their activity. For instance, some furo-pyridine derivatives have been reported as inhibitors of kinases such as B-Raf and EGFR, which are critical in cancer signaling pathways .

Case Studies

Several case studies provide insights into the biological activity of related compounds:

Study Compound Biological Activity Findings
Piperidine DerivativeAnticancerInduced apoptosis in FaDu tumor cells; better cytotoxicity than bleomycin.
Furo-pyridine DerivativeNeuroprotectionShowed efficacy in reducing neuroinflammation in vitro.
Triazine-piperidineEnzyme InhibitionDemonstrated robust inhibition of soluble epoxide hydrolase with significant in vivo target engagement.

Synthesis and Modifications

The synthesis of this compound can be achieved through various methods that allow for the generation of analogs with enhanced biological activities. These synthetic strategies are crucial for exploring the structure-activity relationship (SAR) of the compound.

Q & A

Q. What in vitro assays evaluate target engagement?

  • Methodological Answer : Enzyme inhibition assays (e.g., PDE5 IC50_{50} via fluorescence polarization) quantify potency. Cellular uptake studies (LC-MS/MS intracellular quantification) and cytotoxicity screens (MTT assay) validate selectivity .

Data Contradiction Analysis

Q. How to reconcile conflicting stability data under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies (25°C/60% RH, pH 1–13). Use UPLC-PDA to track degradation products (e.g., hydrolysis of the furopyridine ring). Compare with literature using Arrhenius modeling to extrapolate shelf-life .

Structural and Mechanistic Insights

Q. What role does the piperidine-4-carboxylic acid moiety play in pharmacological activity?

  • Methodological Answer : The carboxylic acid enhances water solubility and hydrogen bonding with targets (e.g., kinase ATP pockets). Methylation or esterification of the acid reduces potency, as shown in SAR studies with analogs .

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